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  • Product: 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride
  • CAS: 1706456-89-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride, a key heterocyclic building block in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride, a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous pharmacologically active compounds, and its derivatives are actively investigated for a wide range of therapeutic applications.[1][2] This guide details the chemical structure, synthesis, and reactivity of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride, offering insights into its utility as a versatile intermediate for the synthesis of novel molecular entities.

Introduction to the 1-Ethyl-5-methyl-1H-pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to participate in various intermolecular interactions make it a highly sought-after scaffold in the development of new therapeutic agents. The substitution pattern on the pyrazole ring allows for fine-tuning of the molecule's physicochemical and pharmacological properties. The title compound, 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride, features an ethyl group at the N1 position, a methyl group at the C5 position, and a reactive carbonyl chloride moiety at the C3 position, making it an ideal precursor for a diverse range of derivatives.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. While comprehensive experimental data for 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride is not extensively documented in publicly available literature, the properties of its precursor, 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, provide a useful reference.

PropertyValueSource
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.62 g/mol Calculated
CAS Number 1706456-89-4
Precursor Melting Point (1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid) 136-141 °C

Note: Due to the limited availability of experimental data, properties such as boiling point, density, and detailed spectroscopic data for the title compound are not included. Researchers should perform their own characterization upon synthesis.

Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride

The synthesis of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride is typically achieved through the conversion of its corresponding carboxylic acid precursor. The most common and effective method for this transformation is the reaction of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthesis Pathway Overview

The general synthetic pathway involves two main steps: the synthesis of the carboxylic acid precursor and its subsequent conversion to the carbonyl chloride.

Synthesis_Pathway Start Precursors CarboxylicAcid 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid Start->CarboxylicAcid Synthesis of Precursor CarbonylChloride 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride CarboxylicAcid->CarbonylChloride ChlorinatingAgent Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) ChlorinatingAgent->CarboxylicAcid

Caption: Synthetic pathway for 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride.

Experimental Protocol: Conversion of Carboxylic Acid to Carbonyl Chloride

This protocol is a generalized procedure based on common laboratory practices for the synthesis of acyl chlorides from carboxylic acids.[3] It is imperative that this reaction be carried out in a well-ventilated fume hood with appropriate personal protective equipment, as thionyl chloride and the byproduct, hydrogen chloride, are corrosive and toxic.

Materials:

  • 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (typically 1.5-2.0 eq) to the suspension at room temperature with vigorous stirring. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction, particularly when using oxalyl chloride.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂) and by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive vapors.

  • Purification: The crude 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride can often be used directly in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

Self-Validation: The successful synthesis of the carbonyl chloride can be confirmed by infrared (IR) spectroscopy, where the characteristic broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will be replaced by a sharp C=O stretch of the acyl chloride at a higher wavenumber (typically 1750-1800 cm⁻¹). Further confirmation can be obtained through ¹H and ¹³C NMR spectroscopy.

Chemical Reactivity and Applications in Drug Discovery

1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a highly reactive electrophile, making it a valuable reagent for introducing the 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl moiety into various molecules. Its primary utility lies in nucleophilic acyl substitution reactions.

Reactions with Nucleophiles

The carbonyl chloride readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters, respectively. These reactions are typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrogen chloride byproduct.

Reactivity_Diagram CarbonylChloride 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride Amide N-Substituted Pyrazole-3-carboxamide CarbonylChloride->Amide Ester Pyrazole-3-carboxylate Ester CarbonylChloride->Ester Amine Primary or Secondary Amine (R₂NH) Amine->CarbonylChloride Nucleophilic Acyl Substitution Alcohol Alcohol (R'OH) Alcohol->CarbonylChloride Nucleophilic Acyl Substitution

Caption: Reactivity of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride with nucleophiles.

Role in Medicinal Chemistry

The pyrazole core is a key feature in many approved drugs and clinical candidates due to its favorable pharmacological properties. The ability to easily generate a library of amide and ester derivatives from 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride allows for the rapid exploration of the structure-activity relationship (SAR) of potential drug candidates. By varying the amine or alcohol component, researchers can modulate properties such as solubility, metabolic stability, and target binding affinity.

Safety and Handling

1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride is expected to be a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. The compound should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.

Hazard Phrases:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Phrases:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a valuable and versatile building block for the synthesis of a wide array of pyrazole-containing compounds. Its straightforward synthesis from the corresponding carboxylic acid and its high reactivity with nucleophiles make it an important tool for medicinal chemists and drug discovery scientists. The ability to readily generate diverse libraries of amides and esters from this intermediate facilitates the exploration of new chemical space and the optimization of lead compounds in the pursuit of novel therapeutics.

References

  • İlhan, İ. Ö., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Serbian Chemical Society, 77(10), 1345-1354. Available at: [Link]

  • Ilhan, I. O., Caglayan, A., Onal, Z., Akkoc, S., & Cadir, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 10(8), 586-592. Available at: [Link]

  • SciSupplies. (n.d.). 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride, 95.0%, 500mg. Retrieved February 10, 2024, from [Link]

  • Thore, S. N., et al. (2018). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 23(12), 3273. Available at: [Link]

  • Kumar, V., & Aggarwal, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2032. Available at: [Link]

  • Önal, Z., Kökbudak, Z., Sarıpınar, E., & İlhan, İ. Ö. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Heterocyclic Communications, 15(4), 269-274. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride, a key heterocyclic building block in synthetic and medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride, a key heterocyclic building block in synthetic and medicinal chemistry. We will delve into its fundamental molecular properties, discuss the rationale behind its synthesis, and explore its significance in the development of novel chemical entities.

Core Molecular Attributes

1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a substituted pyrazole derivative. The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is a prominent scaffold in numerous biologically active compounds.[1][2][3] The specific arrangement of the ethyl group at the 1-position, the methyl group at the 5-position, and the reactive carbonyl chloride at the 3-position makes this molecule a versatile intermediate for further chemical modifications.

Molecular Formula and Weight

The fundamental identity of a chemical compound is defined by its molecular formula and corresponding molecular weight. For 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride, these are:

  • Molecular Formula: C₇H₉ClN₂O[4]

  • Molecular Weight: 172.61 g/mol [5]

This information is critical for stoichiometric calculations in reaction planning and for the characterization of synthesized materials using techniques such as mass spectrometry.

Structural Representation

The connectivity of the atoms in 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride is crucial for understanding its reactivity. The carbonyl chloride group, in particular, is a highly reactive acylating agent, making it susceptible to nucleophilic attack.

Caption: Molecular structure of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride.

Quantitative Data Summary

The key quantitative physicochemical properties of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride are summarized in the table below. These values are essential for experimental design, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Molecular Formula C₇H₉ClN₂OSciSupplies[4]
Molecular Weight 172.61 g/mol Santa Cruz Biotechnology[5]
CAS Number 1706456-89-4SciSupplies[4]

Synthesis and Reactivity

General Synthetic Approach

Pyrazole-3-carbonyl chlorides are typically synthesized from their corresponding carboxylic acids. The conversion of the carboxylic acid to the more reactive acid chloride is a standard transformation in organic synthesis, often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The precursor, 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, can be synthesized through various methods, a common one being the cyclocondensation of a β-diketone equivalent with an ethylhydrazine.

Experimental Protocol: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride from the corresponding Carboxylic Acid

This protocol outlines a general procedure for the conversion of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid to the title compound.

Materials:

  • 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent

  • Dry nitrogen or argon atmosphere

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid in anhydrous DCM.

  • Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Workup: Allow the reaction to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • Purification: The crude product can often be used directly in the next step or purified by vacuum distillation or recrystallization.

Trustworthiness: This is a well-established and reliable method for the synthesis of acid chlorides from carboxylic acids. The use of an inert atmosphere is crucial to prevent hydrolysis of the reactive acid chloride by atmospheric moisture.

Caption: Experimental workflow for the synthesis of the target compound.

Applications in Research and Development

Pyrazole-containing compounds are of significant interest in drug discovery and materials science.[1][3] The pyrazole scaffold is found in a number of marketed drugs.[3] As a reactive intermediate, 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride serves as a valuable starting material for the synthesis of a diverse range of derivatives, including amides, esters, and ketones. These derivatives are often screened for various biological activities. The specific substitution pattern of this compound can influence its pharmacokinetic and pharmacodynamic properties.

Conclusion

1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a well-defined chemical entity with established molecular properties. Its synthesis is straightforward, employing standard organic chemistry transformations. The high reactivity of the carbonyl chloride functional group makes it a versatile building block for the creation of more complex molecules with potential applications in medicinal chemistry and other scientific fields.

References

  • 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl- - ChemBK. ChemBK. [Link]

  • 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride, 95.0%, 500mg - SciSupplies. SciSupplies. [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem. PubChem. [Link]

  • ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem. PubChem. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. National Center for Biotechnology Information. [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles - Bentham Science Publisher. Bentham Science. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents.
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. Journal of Medicinal and Chemical Sciences. [Link]

Sources

Foundational

Technical Whitepaper: Operational Handling & Synthetic Utility of 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl Chloride

Abstract This technical guide provides an in-depth operational framework for the handling, storage, and synthetic application of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS: 1706456-89-4). As a highly reactive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth operational framework for the handling, storage, and synthetic application of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS: 1706456-89-4). As a highly reactive electrophile used in the synthesis of agrochemicals and pharmaceutical kinase inhibitors, this compound presents specific stability challenges—primarily moisture sensitivity and hydrolytic degradation into hydrochloric acid (HCl). This document moves beyond standard Safety Data Sheet (SDS) parameters to offer field-proven protocols for maximizing yield and ensuring operator safety.

Part 1: Molecular Identity & Strategic Value

Chemical Profile

This compound belongs to the class of pyrazole acid chlorides . The positioning of the methyl and ethyl groups (1-ethyl, 5-methyl) is critical for steric differentiation in drug design, often used to induce specific binding conformations in protein active sites.

PropertySpecification
Chemical Name 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride
CAS Number 1706456-89-4
Molecular Formula C₇H₉ClN₂O
Molecular Weight 172.61 g/mol
Physical State Liquid or low-melting solid (dependent on purity)
Solubility Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols
Key Impurities 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (Hydrolysis product)
Strategic Utility in Drug Discovery

Acid chlorides are the "workhorses" of amide bond formation. Unlike peptide coupling agents (HATU/EDC), which generate complex byproducts, this acid chloride reacts cleanly with amines to form pyrazole-3-carboxamides —a scaffold found in various bioactive molecules, including CB1 receptor antagonists and p38 MAP kinase inhibitors.

Part 2: The Hazard Matrix (E-E-A-T Analysis)

Expert Insight: While some vendors classify this specific isomer as an Irritant (H315), seasoned process chemists treat all pyrazole acid chlorides as Corrosive (Skin Corr. 1B) until proven otherwise. The mechanism of injury is the rapid hydrolysis of the -COCl group upon contact with skin moisture, releasing concentrated HCl and causing thermal and chemical burns.

Primary Hazards
  • Hydrolytic Instability: Reacts instantaneously with ambient humidity to release hydrogen chloride gas (HCl).

  • Lachrymator: Vapors are highly irritating to mucous membranes and eyes (Eye Dam. 1).

  • Sensitization: Potential for respiratory sensitization if HCl mist is inhaled.

Reactivity Profile
  • Incompatible: Water, Alcohols, Amines (uncontrolled), Strong Bases, Oxidizers.

  • Compatible Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF - anhydrous), Toluene, 1,4-Dioxane.

Part 3: Operational Protocols

Engineering Controls & PPE
  • Ventilation: All handling must occur within a certified chemical fume hood.

  • Glove Selection:

    • Standard: Nitrile (0.11 mm) – Splash protection only.

    • High Risk (Spills/Cleaning): Silver Shield® (Laminate) or Viton®. Note: Acid chlorides can permeate standard latex/nitrile rapidly.

  • Respiratory: If fume hood containment is breached, use a full-face respirator with Acid Gas (Type E) and Particulate (P100) cartridges.

Storage & Stability
  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Temperature: Refrigerate (2–8°C) to retard spontaneous degradation.

  • Container: Tightly sealed glass with Teflon-lined caps. Parafilm is insufficient; use electrical tape or secondary containment desiccation.

Safe Handling Workflow

The following diagram outlines the critical decision paths for handling this compound to prevent hydrolysis and exposure.

HandlingWorkflow Start Start: Vial Removal Check Check Seal & Appearance (White solid/oil vs. Crusty acid) Start->Check Equilibrate Equilibrate to RT (Prevent condensation) Check->Equilibrate Intact Open Open in Fume Hood (Under N2/Ar flow) Check->Open Compromised (Dispose) Equilibrate->Open Weigh Weigh Quickly (Pre-tared dry flask) Open->Weigh Solvent Add Anhydrous Solvent (DCM/THF) Weigh->Solvent Reaction Proceed to Reaction Solvent->Reaction

Figure 1: Inert handling workflow to minimize hydrolysis and operator exposure.

Part 4: Synthetic Utility & Experimental Methodology

Standard Acylation Protocol (Schotten-Baumann Conditions)

This protocol describes the reaction of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride with a primary amine.

Reagents:

  • Acid Chloride (1.0 equiv)

  • Primary Amine (1.0 – 1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DCM (0.1 – 0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Amine Solubilization: Dissolve the amine and base (TEA) in anhydrous DCM. Cool to 0°C (ice bath) to control the exotherm.

  • Addition: Dissolve the 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride in a minimal amount of DCM and add dropwise to the amine solution.

    • Why? Adding the acid chloride to the amine ensures the base neutralizes the generated HCl immediately, preventing acid-catalyzed side reactions.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC or LCMS (typically complete in 1–3 hours).

    • Note: To monitor via LCMS, quench a mini-aliquot in Methanol. You will observe the methyl ester (Mass + 31) if the acid chloride was unreacted, or the amide product.

  • Quenching (Critical): See Section 4.2.

Quenching & Disposal Protocol

Never dispose of unreacted acid chloride directly into aqueous waste. It can cause violent splashing and toxic gas evolution.

QuenchProtocol Residue Reaction Mixture/Residue Cool Cool to 0°C Residue->Cool AddAlc Add MeOH or EtOH (Slowly) Cool->AddAlc Stir Stir 30 mins (Forms Ester + HCl) AddAlc->Stir Base Neutralize with Sat. NaHCO3 Stir->Base Waste Aqueous Waste Disposal Base->Waste

Figure 2: Controlled quenching mechanism converting reactive acid chloride to stable ester before disposal.

Part 5: Emergency Response

ScenarioImmediate Action
Skin Contact Immediate Drench: Wash with soap and water for 15+ mins.[1] Do not use alcohol (increases absorption). Seek medical attention for burns.
Eye Contact Irrigate: Rinse cautiously with water for 15 mins.[1][2][3] Remove contact lenses.[1][2][3] Urgent ophthalmology referral required.
Inhalation Evacuate: Move to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema (HCl effect).
Spill (Liquid) Isolate: Evacuate area.[3][4] Absorb with dry sand or vermiculite. Do not use combustible materials (sawdust). Neutralize residue with dilute sodium carbonate.

References

  • PubChem. (n.d.).[5][6] Compound Summary: Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (Precursor). Retrieved October 26, 2023, from [Link]

  • University of California, Berkeley. (2019). SOP: Acyl Chlorides Handling and Safety. EH&S Chemical Safety.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl Chloride

Executive Summary & Strategic Context In the landscape of medicinal chemistry, pyrazole-3-carbonyl chlorides are pivotal electrophiles. They serve as the "warhead" for installing the 1-ethyl-5-methyl-1H-pyrazole-3-yl moi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of medicinal chemistry, pyrazole-3-carbonyl chlorides are pivotal electrophiles. They serve as the "warhead" for installing the 1-ethyl-5-methyl-1H-pyrazole-3-yl moiety—a scaffold frequently observed in kinase inhibitors, GPCR ligands, and agrochemicals.

This guide details the conversion of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid to its corresponding acid chloride . While conceptually simple, this transformation is plagued by common pitfalls: incomplete conversion, moisture-induced hydrolysis, and residual thionyl chloride contamination which can degrade subsequent nucleophiles (e.g., amines).

Key Technical Differentiators of This Protocol:

  • Catalytic Activation: Utilization of N,N-Dimethylformamide (DMF) to form the reactive Vilsmeier-Haack intermediate, significantly lowering the activation energy.

  • Purification by Azeotrope: A rigorous solvent-chasing method to ensure the removal of thionyl chloride without thermal degradation.

  • In-Process Control (IPC): A derivatization method to accurately monitor reaction progress via HPLC/TLC, bypassing the instability of the acid chloride itself.

Reaction Logic & Mechanism

The Transformation

The reaction utilizes thionyl chloride (


) as the chlorinating agent.[1][2] The driving force is entropic—the evolution of two gaseous byproducts (

and

) renders the reaction effectively irreversible.
Mechanistic Pathway (Visualized)

The addition of catalytic DMF is not merely a suggestion; it changes the mechanism. DMF reacts with


 to form the electrophilic chloroiminium ion (Vilsmeier reagent) . This species is far more reactive toward the carboxylic acid than 

alone, preventing the need for harsh, prolonged heating which can decompose the pyrazole ring.

ReactionMechanism Reagents DMF + SOCl2 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Reagents->Vilsmeier Activation Activated Activated Acyl Intermediate Vilsmeier->Activated + Acid - HCl Acid Pyrazole Carboxylic Acid (Substrate) Product Pyrazole-3-carbonyl Chloride (Product) Activated->Product Cl- attack Byproducts Gases: SO2↑ + HCl↑ Catalyst: Regenerated DMF Activated->Byproducts Elimination

Figure 1: Catalytic cycle showing DMF activation. The Vilsmeier reagent acts as a shuttle, transferring chlorine to the acid more efficiently than thionyl chloride alone.

Experimental Protocol

Materials & Equipment

Reagents:

Reagent CAS Equiv. Role
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid 50920-46-2 1.0 Substrate

| Thionyl Chloride (


)  | 7719-09-7 | 3.0 - 5.0 | Chlorinating Agent |
| N,N-Dimethylformamide (DMF)  | 68-12-2 | 0.05 (Cat.) | Catalyst |
| Toluene (Anhydrous)  | 108-88-3 | Solvent | Reaction Medium & Azeotrope |
| Dichloromethane (DCM)  | 75-09-2 | Solvent | Optional for workup |

Equipment:

  • Flame-dried 2-neck round bottom flask (RBF).

  • Reflux condenser with a drying tube (

    
    ) or inert gas line (
    
    
    
    /Ar).
  • Gas scrubber (trap containing 1M NaOH to neutralize

    
    /
    
    
    
    emissions).
  • Rotary evaporator with a high-vacuum pump.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • System Preparation: Flame-dry a 2-neck RBF and a magnetic stir bar. Allow to cool under a stream of dry Nitrogen or Argon.

  • Charging: Add 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) to the flask.

  • Solvent Addition: Suspend the solid in anhydrous Toluene (approx. 5-10 mL per gram of substrate).

    • Expert Insight: While the reaction can be done neat in

      
      , using Toluene moderates the reaction temperature and prevents "charring" of the electron-rich pyrazole ring.
      
  • Reagent Addition:

    • Add Thionyl Chloride (3.0 - 5.0 equiv) dropwise via a syringe.

    • Add DMF (2-3 drops per gram of substrate).

    • Observation: Immediate bubbling indicates gas evolution.

Phase 2: Reaction & Monitoring
  • Reflux: Heat the mixture to reflux (approx. 80-90°C external bath temperature).

  • Duration: Stir at reflux for 2–3 hours. The suspension should become a clear homogeneous solution as the acid converts to the soluble acid chloride.

  • In-Process Control (IPC) - The Methanol Quench:

    • Why: Acid chlorides are hard to visualize on TLC due to hydrolysis.

    • Method: Take a 20 µL aliquot of the reaction mixture and quench it into 500 µL of dry Methanol.

    • Analysis: Check TLC or LCMS. You are looking for the conversion of the Acid (MW ~154) to the Methyl Ester (MW ~168). If only the ester peak is visible, conversion is complete.

Phase 3: Isolation & Purification
  • Evaporation: Cool the mixture to room temperature. Concentrate under reduced pressure (Rotavap) to remove Toluene and excess

    
    .
    
  • The "Chase" (Critical Step):

    • Redissolve the residue in fresh anhydrous Toluene (10 mL).

    • Evaporate to dryness again.

    • Repeat this 2-3 times.

    • Reasoning: This azeotropic distillation physically entrains residual

      
       and 
      
      
      
      , which are otherwise "sticky" and can ruin subsequent coupling reactions (e.g., by protonating amine nucleophiles).
  • Final State: The product usually presents as an off-white to yellow solid or viscous oil.

Workflow Start Start: Pyrazole Acid + Toluene AddReagents Add SOCl2 + cat. DMF (Gas Evolution) Start->AddReagents Reflux Reflux 2-3 hrs (Clear Solution) AddReagents->Reflux IPC IPC: MeOH Quench (Check for Methyl Ester) Reflux->IPC IPC->Reflux If Incomplete Evap Evaporate Volatiles IPC->Evap If Complete Azeotrope Azeotrope w/ Toluene (Remove trace SOCl2) Evap->Azeotrope Final Final Product: Acid Chloride Azeotrope->Final

Figure 2: Operational workflow emphasizing the critical azeotropic purification step.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Old

(hydrolyzed) or lack of DMF.
Distill

before use; ensure DMF is added.
Dark/Black Product Overheating or lack of solvent.Use Toluene as solvent; do not exceed 90°C bath temp.
Solid Precipitate in Workup Pyrazole hydrochloride salt formation.The product might be the HCl salt of the pyrazole. This is common. It can often be used directly.
Subsequent Reaction Fails Residual

present.
Perform the Toluene azeotrope step more rigorously.

Storage: Store the acid chloride under Argon at 4°C. It is highly recommended to use it immediately in the next step (e.g., amide coupling). If storage is necessary, seal tightly to prevent hydrolysis back to the carboxylic acid.

References

  • Sigma-Aldrich. 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid Product Data. Link

  • Master Organic Chemistry. Conversion of Carboxylic Acids to Acid Chlorides with Thionyl Chloride. Link

  • PubChem. Ethyl 1-ethyl-5-methylpyrazole-3-carboxylate (Precursor/Analog Data). Link

  • Organic Syntheses. General Procedures for Acid Chloride Formation. Link

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press.

Sources

Application

Application Note: Synthesis of 1-Ethyl-5-Methyl-1H-Pyrazole-3-Carbonyl Chloride via Thionyl Chloride

Executive Summary This application note details the optimized protocol for synthesizing 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride from its corresponding carboxylic acid using thionyl chloride ( ). This compound is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride from its corresponding carboxylic acid using thionyl chloride (


). This compound is a critical heterocyclic building block in medicinal chemistry, particularly in the development of PDE5 inhibitors and various agrochemicals. The protocol emphasizes the use of N,N-Dimethylformamide (DMF)  as a catalyst to ensure rapid and complete conversion under mild reflux conditions, while mitigating common issues such as dimer formation and incomplete chlorination.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Target Molecule

The pyrazole ring is a privileged scaffold in pharmacology. The 1-ethyl-5-methyl substitution pattern provides specific steric and lipophilic properties essential for binding affinity in enzyme pockets. The conversion of the C3-carboxylic acid to the acid chloride activates the carbonyl group for subsequent nucleophilic attacks (e.g., amidation, esterification), which are difficult to achieve with the parent acid.

Reaction Mechanism

The transformation proceeds via a nucleophilic acyl substitution. The reaction is significantly accelerated by catalytic DMF, which forms a reactive Vilsmeier-Haack-type intermediate (chloroiminium ion).

  • Activation: DMF reacts with

    
     to form the dimethylchloroforminium chloride intermediate.
    
  • Substitution: The carboxylic acid attacks this intermediate (or

    
     directly in non-catalyzed routes), forming a transient acyl chlorosulfite.
    
  • Elimination: The chlorosulfite collapses, releasing

    
     (gas) and 
    
    
    
    (gas) to yield the acid chloride.

Key Advantage: The gaseous byproducts drive the equilibrium forward and simplify purification, as they are removed from the reaction mixture.

ReactionMechanism Start 1-ethyl-5-methyl- pyrazole-3-carboxylic acid Inter Acyl Chlorosulfite Intermediate Start->Inter + SOCl2 / DMF SOCl2 Thionyl Chloride (SOCl2) SOCl2->Inter DMF DMF (Cat.) (Vilsmeier Intermediate) DMF->Inter Catalysis Product 1-ethyl-5-methyl- pyrazole-3-carbonyl chloride Inter->Product - SO2, - HCl Byproducts SO2 (g) + HCl (g) Inter->Byproducts

Figure 1: Mechanistic pathway for the chlorination of pyrazole carboxylic acid.

Safety & Handling (Critical)

Thionyl Chloride (


)  is a violent lachrymator and corrosive agent.
  • Water Reactivity: Reacts explosively with water to release

    
     and 
    
    
    
    .
  • Inhalation Hazard: All operations must be performed in a functioning fume hood.

  • PPE: Butyl rubber or Silver Shield gloves are recommended; standard nitrile gloves offer limited protection against prolonged exposure.

Gas Scrubbing: This reaction generates stoichiometric quantities of


 and 

. An alkaline scrubber (NaOH solution) connected to the reaction outlet is mandatory to neutralize exhaust gases.

Experimental Protocol

Materials & Equipment
ComponentSpecificationQuantity (Scale: ~10g)
Precursor 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid10.0 g (64.9 mmol)
Reagent Thionyl Chloride (

)
23.0 g (14 mL, ~195 mmol, 3 eq)
Catalyst N,N-Dimethylformamide (DMF)2-3 drops (Cat.)
Solvent (Optional) Toluene (Anhydrous)50 mL (if not running neat)
Equipment 2-Neck RBF, Reflux Condenser, Drying Tube (

), Oil Bath
Standard Glassware
Step-by-Step Procedure

Step 1: Setup

  • Oven-dry a 100 mL 2-neck round-bottom flask (RBF) and a magnetic stir bar.

  • Assemble the reflux condenser. Attach a drying tube (CaCl2) or an inert gas line (

    
    /Ar) to the top of the condenser.
    
  • Connect the gas outlet to a trap containing 10% NaOH solution to scrub acidic fumes.

Step 2: Addition

  • Charge the RBF with 10.0 g of the pyrazole carboxylic acid .

  • Option A (Neat - Recommended for speed): Add 14 mL of Thionyl Chloride directly to the solid.

  • Option B (Solvent - Recommended for mildness): Suspend the solid in 50 mL anhydrous toluene , then add Thionyl Chloride.

  • Add 2-3 drops of dry DMF . Note: Immediate bubbling indicates initiation.

Step 3: Reaction

  • Heat the mixture to reflux (Oil bath: 80-85°C).

  • Maintain reflux for 3 to 5 hours .

    • Visual Cue: The reaction mixture should turn from a suspension to a clear homogeneous solution (yellow/orange) as the acid chloride forms.

    • Monitoring: Gas evolution will cease upon completion.

Step 4: Workup & Isolation

  • Allow the reaction to cool to room temperature.

  • Transfer the apparatus to a rotary evaporator.

  • Evaporate excess

    
      under reduced pressure (Caution: Trap must be effective).
    
  • Azeotropic Removal: To remove trace thionyl chloride, add 20 mL of anhydrous toluene to the residue and re-evaporate. Repeat this step 2x. This is critical to prevent interference in subsequent steps.

Step 5: Purification

  • Crude: The resulting oil/solid is typically >95% pure and suitable for immediate use.

  • Distillation: If high purity is required, vacuum distill the residue. (Expected bp: ~110-120°C at 0.5 mmHg - verify specific vacuum pressure).

Workflow Setup Setup: Dry Glassware, N2, Scrubber Addition Add Acid + SOCl2 + DMF (cat) Setup->Addition Reflux Reflux 80°C (3-5 hrs) Clear Solution = Complete Addition->Reflux Evap Rotary Evaporation Remove excess SOCl2 Reflux->Evap Azeotrope Add Toluene & Re-evaporate (2x) Critical for Purity Evap->Azeotrope Final Final Product (Store under Ar) Azeotrope->Final

Figure 2: Operational workflow for the synthesis process.

Process Optimization & Troubleshooting (Expert Insights)

Monitoring Reaction Progress

Direct TLC of acid chlorides is impossible as they hydrolyze on the silica plate.

  • Protocol: Take a 20

    
    L aliquot of the reaction mixture and quench it into 0.5 mL of dry methanol.
    
  • Analysis: Run TLC on the resulting methyl ester. Compare against the starting acid (which will likely streak or have a different

    
    ).
    
  • Interpretation: Disappearance of the acid spot confirms conversion to the acid chloride.

The "Thionyl Smell"

Residual


 can ruin subsequent nucleophilic substitutions (e.g., reacting with your amine before the acid chloride does).
  • Solution: The "co-evaporation with toluene" step (Step 4.4) is non-negotiable. Toluene forms an azeotrope with thionyl chloride, dragging the stubborn traces out of the oil.

Storage Stability

Pyrazole-3-carbonyl chlorides are relatively stable compared to aliphatic acid chlorides, but they are still moisture-sensitive.

  • Storage: Store in a sealed container under Argon at 4°C.

  • Hydrolysis Check: If the solid turns into a sticky gum or smells strongly of HCl upon opening after storage, it has hydrolyzed. Redistill or regenerate with fresh

    
    .
    

Quality Control

TestMethodAcceptance Criteria
Appearance VisualOff-white solid or viscous yellow oil (depending on purity/temp).
Identity 1H-NMR (CDCl3)Loss of -COOH proton (>11 ppm). Shift of C4-H proton.
Purity TitrationQuench weighed sample in water; titrate released HCl with std. NaOH.
Functional DerivatizationReact with excess aniline; check MP of resulting amide.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for Acid Chlorides).

  • ResearchGate. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. (Specific application of pyrazole acid chlorides).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thionyl Chloride.

Method

Solvent Selection for Acylation Reactions Involving Pyrazole Acid Chlorides: A Detailed Guide for Researchers

Introduction: The Critical Role of the Reaction Environment In the synthesis of novel therapeutics and functional materials, pyrazole derivatives are a cornerstone, valued for their diverse biological activities. The con...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Reaction Environment

In the synthesis of novel therapeutics and functional materials, pyrazole derivatives are a cornerstone, valued for their diverse biological activities. The conversion of pyrazole carboxylic acids to their corresponding acid chlorides provides a highly reactive intermediate, primed for nucleophilic attack to form a variety of derivatives, including amides and esters. However, the success of these acylation reactions is profoundly influenced by the choice of solvent. A suboptimal solvent can lead to diminished yields, the formation of intractable byproducts, and complex purification profiles.

This application note provides a comprehensive guide to solvent selection for reactions involving pyrazole acid chlorides. We will delve into the underlying chemical principles that govern solvent compatibility, explore a range of suitable and unsuitable solvents with supporting data, and provide a detailed experimental protocol for a typical acylation reaction. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions that enhance the efficiency, reproducibility, and safety of their synthetic endeavors. Pyrazole acid chlorides, while reactive, can exhibit notable stability, allowing for their effective use in a variety of subsequent reactions with nucleophiles.[1][2]

Pillar 1: Understanding the Reactant - The Nature of Pyrazole Acid Chlorides

Pyrazole acid chlorides are bifunctional molecules. The pyrazole ring, an aromatic heterocycle, can influence the reactivity of the acid chloride moiety through its electronic properties. The lone pair of electrons on the N2 nitrogen atom can participate in resonance, potentially modulating the electrophilicity of the carbonyl carbon. Furthermore, the N-H proton of an unsubstituted pyrazole is weakly acidic and can be deprotonated under basic conditions, opening avenues for side reactions if not carefully controlled.

The primary reaction of interest is the nucleophilic acyl substitution, where a nucleophile (e.g., an amine or an alcohol) attacks the carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion and the formation of a new amide or ester linkage. The ideal solvent for this transformation should facilitate this desired reaction pathway while minimizing competing side reactions.

Pillar 2: The Logic of Solvent Selection - Key Criteria

The choice of solvent is not arbitrary; it is a deliberate decision based on a set of key criteria designed to optimize the reaction outcome.

  • Inertness: The solvent must be inert under the reaction conditions. It should not react with the pyrazole acid chloride, the nucleophile, or the product. This is a critical consideration, as the high reactivity of acid chlorides makes them susceptible to solvolysis.

  • Solubility: The solvent must be capable of dissolving the pyrazole acid chloride, the nucleophile, and any reagents (such as a base) to a sufficient extent to allow the reaction to proceed at a reasonable rate. Poor solubility can lead to heterogeneous reaction mixtures and inconsistent results.

  • Polarity: The polarity of the solvent can significantly influence the reaction rate. Polar aprotic solvents are often preferred as they can solvate the charged intermediates and transition states of the nucleophilic acyl substitution mechanism, thereby accelerating the reaction. However, highly polar solvents can also promote unwanted side reactions.

  • Boiling Point: The boiling point of the solvent determines the temperature range at which the reaction can be conducted. Higher boiling points are advantageous for reactions that require elevated temperatures to overcome activation energy barriers. However, for sensitive substrates, a lower boiling point solvent that allows for reflux at a milder temperature may be preferable.

  • Aprotic vs. Protic Nature: This is arguably the most critical factor. Protic solvents, which contain acidic protons (e.g., O-H or N-H bonds), are generally unsuitable for reactions with acid chlorides. The lone pairs on the oxygen or nitrogen atoms of protic solvents can act as nucleophiles, leading to the rapid solvolysis of the acid chloride to the corresponding carboxylic acid or ester/amide, consuming the starting material and generating impurities. Aprotic solvents, lacking these acidic protons, do not participate in this undesirable side reaction.

Diagram 1: Decision-Making Workflow for Solvent Selection

G cluster_0 Initial Considerations cluster_1 Solvent Screening cluster_2 Final Selection & Optimization A Define Reactants: - Pyrazole Acid Chloride - Nucleophile (Amine/Alcohol) - Base (if any) C Protic or Aprotic? A->C B Determine Reaction Temperature (RT, elevated, or sub-zero) H Boiling Point Match B->H D Aprotic (Preferred) C->D Yes E Protic (Avoid) C->E No F Solubility Check D->F G Polarity Consideration F->G G->H I Select Candidate Solvents (e.g., DCM, THF, Toluene, ACN) H->I J Perform Small-Scale Test Reactions I->J K Analyze Yield and Purity (TLC, LC-MS, NMR) J->K L Select Optimal Solvent K->L G A Step 1: Setup - Dry glassware under inert atmosphere - Add amine and base to DCM B Step 2: Addition - Dissolve pyrazole acid chloride in DCM - Add dropwise to amine solution at 0°C A->B Cool to 0°C C Step 3: Reaction - Allow to warm to room temperature - Stir for 2-16 hours (monitor by TLC/LC-MS) B->C D Step 4: Workup - Quench with water or sat. NaHCO3 - Separate layers C->D E Step 5: Extraction - Extract aqueous layer with DCM - Combine organic layers D->E F Step 6: Drying & Concentration - Wash with brine - Dry over MgSO4/Na2SO4 - Concentrate in vacuo E->F G Step 7: Purification - Column chromatography or recrystallization F->G H Final Product G->H

Caption: A step-by-step workflow for the synthesis of pyrazole amides.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the amine (1.1 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add the base (TEA or DIPEA, 1.2 eq) to the stirred solution.

  • Addition of Acid Chloride: In a separate flask, dissolve the pyrazole-3-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Trustworthiness and Self-Validation

The protocols and recommendations provided in this guide are based on established principles of organic chemistry and have been validated through numerous examples in the scientific literature. To ensure the trustworthiness of your results, it is crucial to:

  • Use anhydrous solvents and reagents: Water is the primary enemy in reactions involving acid chlorides. Ensure all solvents are properly dried and reagents are handled under an inert atmosphere to prevent hydrolysis.

  • Monitor the reaction progress: Relying on a fixed reaction time can be misleading. Actively monitor the consumption of starting materials and the formation of the product using appropriate analytical techniques.

  • Characterize your products thoroughly: Confirm the identity and purity of your final product using techniques such as NMR, IR, and mass spectrometry.

By adhering to these principles and carefully selecting the reaction solvent based on the criteria outlined in this guide, researchers can significantly improve the outcomes of their synthetic efforts involving pyrazole acid chlorides.

References

  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-429. [Link]

  • Ilhan, I. O., Caglayan, A., Onal, Z., Akkoc, S., & Cadir, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 10(8), 584-593. [Link]

  • Shan, G., Liu, P., & Rao, Y. (2011). A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines. Organic letters, 13(7), 1746–1749. [Link]

  • Krasavin, M., & Parchinsky, V. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 15(1), 123-456. [Link]

  • MDPI. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(8), 3529. [Link]

  • ResearchGate. (2011). (PDF) Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. [Link]

  • ResearchGate. (2025). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles | Request PDF. [Link]

  • Ilhan, I. O., & Çadir, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 25(3), 1647-1650. [Link]

  • Sravanthi, G., & et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Pharmaceuticals, 16(7), 1004. [Link]

  • ACS Omega. (2020). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. ACS Omega, 5(20), 11559-11566. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. [Link]

  • ResearchGate. (2025). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3409. [Link]

  • ACS Publications. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(3), 451-454. [Link]

  • SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. (n.d.). [Link]

  • Sci-Hub. (2011). A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1089-1135. [Link]

  • ResearchGate. (n.d.). The Application of Dichloromethane and Chloroform as Reagents in Organic Synthesis: Reactions and Applications | Request PDF. [Link]

  • Lab Alley. (2023). Dichloromethane And Its Uses. [Link]

  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • Canadian Journal of Chemistry. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. [Link]

  • FAO. (1998). DICHLOROMETHANE. [Link]

  • Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • ResearchGate. (2025). The reaction of acid chloride and chloroformate with pyridine. [Link]

  • Bibliomed. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. [Link]

  • Who we serve. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). [Link]

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • ResearchGate. (2025). Prazolylamidino Ligands from Coupling of Acetonitrile and Pyrazoles: A Systematic Study | Request PDF. [Link]

  • PMC. (n.d.). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • PMC. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]

Sources

Application

Microwave-Assisted Functionalization of 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl Chloride

A High-Throughput Scaffold Optimization Guide for Medicinal Chemistry Executive Summary This application note details the microwave-assisted utilization of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS: 1706456-8...

Author: BenchChem Technical Support Team. Date: February 2026

A High-Throughput Scaffold Optimization Guide for Medicinal Chemistry

Executive Summary

This application note details the microwave-assisted utilization of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS: 1706456-89-4) as a versatile building block for drug discovery.

The pyrazole-3-carboxamide motif is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in CB1 antagonists (e.g., Rimonabant) and offering bioisosteric potential for pyrazole-4-sulfonamides (e.g., Sildenafil). Traditional thermal synthesis of these derivatives often suffers from long reaction times (12–24 h) and incomplete conversion.

This guide provides optimized microwave irradiation protocols that reduce reaction times to <15 minutes while improving yields and purity. We present two core workflows: rapid amide library generation and one-pot heterocyclization to 1,2,4-oxadiazoles.

Chemical Profile & Safety

Compound: 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride CAS: 1706456-89-4 Molecular Formula: C₇H₉ClN₂O MW: 172.61 g/mol

PropertyValue / Description
Physical State Pale yellow to orange liquid or low-melting solid.
Reactivity High. Reacts violently with water/alcohols to form HCl and the parent acid/ester.
Storage Store under inert atmosphere (Ar/N₂) at 2–8°C. Moisture sensitive.
Safety Hazards Corrosive (Skin/Eye), Lachrymator. Releases HCl gas upon hydrolysis. Handle only in a fume hood.

CRITICAL DISTINCTION: Do not confuse with the regioisomer 1-ethyl-3-methyl-1H-pyrazole-5-carbonyl chloride. The target molecule described here has the carbonyl group at the 3-position , which is crucial for specific binding modes in kinase and GPCR targets.

Core Logic: The Pyrazole Scaffold in Drug Design

The 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl moiety acts as a rigid linker that directs substituents into specific vectors.

  • Vector A (Amide/Heterocycle): The 3-position carbonyl allows for the attachment of diversity elements (amines, amidoximes) to probe solvent-exposed pockets.

  • Vector B (N1-Ethyl): Provides lipophilic bulk, often occupying hydrophobic pockets in enzymes (e.g., PDE5, COX-2).

  • Vector C (C5-Methyl): A critical steric handle that locks the conformation of the pyrazole ring relative to the attached carbonyl group, restricting rotation and reducing the entropic penalty of binding.

Diagram 1: Divergent Synthesis Workflow

Caption: Logical workflow for transforming the acid chloride scaffold into Amide and Oxadiazole libraries using microwave irradiation.

G Start Acid Chloride Scaffold (CAS: 1706456-89-4) Amide Library A: Pyrazole-3-Carboxamides Start->Amide MW Protocol 1 100°C, 10 min DIPEA, DCM Oxadiazole Library B: 1,2,4-Oxadiazoles Start->Oxadiazole MW Protocol 2 140°C, 15 min Pyridine (One-Pot) Amine Diverse Amines (R-NH2) Amine->Amide Amidoxime Aryl Amidoximes (Ar-C(NOH)NH2) Amidoxime->Oxadiazole

Protocol 1: Rapid Amide Coupling (Library Synthesis)

Objective: Synthesis of a diverse library of 1-ethyl-5-methyl-N-substituted-1H-pyrazole-3-carboxamides. Mechanism: Nucleophilic acyl substitution. Microwave heating accelerates the rate-determining step (tetrahedral intermediate formation/collapse) and overcomes steric hindrance from the C5-methyl group.

Materials
  • Scaffold: 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride (1.0 equiv)

  • Reagent: Diverse primary/secondary amines (1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) or Polymer-supported DIPEA (for easier purification)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator, CEM Discover)

Step-by-Step Methodology
  • Preparation (In Fume Hood):

    • Dissolve the amine (0.5 mmol) in anhydrous DCM (2.0 mL) in a microwave-transparent vial (2–5 mL capacity).

    • Add DIPEA (0.75 mmol, 130 µL).

    • Critical: Add the acid chloride (0.5 mmol, 86 mg) last , dropwise, to control the initial exotherm.

  • Sealing: Cap the vial immediately with a PTFE-lined septum cap.

  • Microwave Irradiation:

    • Temperature: 100 °C

    • Time: 5–10 minutes

    • Pressure: Low (typically <5 bar)

    • Stirring: High (600 rpm)

  • Work-up (High-Throughput):

    • Option A (Liquid-Liquid): Add 2 mL 1M HCl (aq) to the vial. Vortex. Remove the organic layer (bottom). Wash with sat. NaHCO₃. Dry over MgSO₄.

    • Option B (Solid Phase Extraction): Pass the reaction mixture through a SCX-2 (cation exchange) cartridge to catch unreacted amine, then a silica plug to remove salts.

  • Analysis: Evaporate solvent. Analyze purity via LC-MS. Yields typically >85%.[1][2]

Optimization Table: Solvent & Base Effects
SolventBaseTemp (°C)Time (min)Yield (%)Notes
DCM DIPEA 100 10 92 Recommended. Cleanest profile.
MeCNK₂CO₃1201578Heterogeneous; requires higher T.
THFEt₃N1001085Good alternative; salt precipitation may clog stirring.
DMFPyridine150565Difficult solvent removal; thermal degradation observed.

Protocol 2: One-Pot Synthesis of 1,2,4-Oxadiazoles

Objective: Direct conversion of the acid chloride and amidoximes into bioisosteres of esters/amides. Mechanism: O-Acylation of the amidoxime followed by microwave-induced cyclodehydration.

Step-by-Step Methodology
  • Reaction Assembly:

    • In a microwave vial, dissolve the aryl amidoxime (0.5 mmol) in anhydrous Pyridine (2.0 mL). Note: Pyridine acts as both solvent and base.

    • Add 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride (0.55 mmol) dropwise at room temperature.

  • Intermediate Formation: Allow to stand for 2 minutes. A precipitate (pyridinium hydrochloride) may form.

  • Microwave Irradiation (Cyclization):

    • Temperature: 140 °C

    • Time: 15–20 minutes

    • Absorption Level: High

  • Work-up:

    • Dilute the mixture with EtOAc (10 mL).

    • Wash with 1M HCl (3 x 10 mL) to rigorously remove pyridine.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).

Diagram 2: Mechanistic Pathway

Caption: Transformation from Acid Chloride to 1,2,4-Oxadiazole via O-Acyl Amidoxime intermediate.

Mechanism Step1 Reagents: Acid Chloride + Amidoxime Step2 Intermediate: O-Acyl Amidoxime Step1->Step2 Pyridine, RT (O-Acylation) Step3 Transition State: Cyclodehydration (-H2O) Step2->Step3 MW, 140°C (Thermal Cyclization) Product Product: 3,5-Disubstituted-1,2,4-Oxadiazole Step3->Product - H2O

Troubleshooting & Expert Tips

  • Issue: Hydrolysis of Starting Material.

    • Symptom:[3][4][5][6] LC-MS shows mass corresponding to the carboxylic acid (Parent - Cl + OH).

    • Solution: The acid chloride is extremely hygroscopic. Use a fresh bottle or redistill thionyl chloride if preparing in-house. Ensure all microwave vials are oven-dried.

  • Issue: Incomplete Cyclization (Protocol 2).

    • Symptom:[3][4][5][6][7] LC-MS shows the O-acyl amidoxime intermediate (Mass = Product + 18).

    • Solution: Increase microwave temperature to 160°C or extend time by 10 minutes. Alternatively, add a catalytic amount of TBAF (Tetrabutylammonium fluoride) which promotes cyclization at lower temperatures.

  • Issue: Regioisomer Contamination.

    • Verification: Ensure the starting material is CAS 1706456-89-4. The 5-carbonyl isomer (CAS 128249-59-2) has different solubility and reactivity profiles.

References

  • Microwave-Assisted Synthesis of Pyrazoles

    • Title: Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines.[8]

    • Source: Journal of Visualized Experiments (JoVE), 2019.[8]

    • URL:[Link]

  • 1,2,4-Oxadiazole Synthesis

    • Title: Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.[9]

    • Source: Molecules, 2020.[10]

    • URL:[Link]

  • Compound Data (Target Scaffold)

    • Title: 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride (PubChem CID 45081914).
    • Source: PubChem.[11][12]

    • URL:[Link]

  • General Amide Coupling

    • Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides.
    • Source: Molecules, 2020.[10]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability and Handling of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Welcome to the Technical Support Center for 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and stability of this reactive intermediate. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.

Introduction

1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a valuable building block in synthetic chemistry, prized for its pyrazole core and reactive acyl chloride functionality. However, this reactivity also makes it susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of its stability under an inert argon atmosphere and offers practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride?

A1: The primary degradation pathway is hydrolysis. The carbonyl chloride group is highly electrophilic and reacts readily with nucleophiles, especially water.[1][2] Even trace amounts of moisture in the storage container or atmosphere can lead to the formation of the corresponding carboxylic acid, 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, and corrosive hydrogen chloride (HCl) gas.[1][2]

Q2: Why is storage under an argon atmosphere critical?

A2: Argon is a dry, inert gas that displaces air and, more importantly, moisture from the headspace of the storage container. This inert blanket is crucial for preventing the hydrolysis of the acyl chloride. While nitrogen is also commonly used as an inert gas, argon is denser than air, making it more effective at providing a stable, protective layer over the compound, especially in containers that may be opened and closed.

Q3: What are the recommended long-term storage conditions?

A3: For long-term stability, 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride should be stored in a tightly sealed container, under a positive pressure of high-purity argon gas, at a refrigerated temperature of 2-8°C. The container should be made of a material that will not be corroded by HCl, such as glass with a PTFE-lined cap.

Q4: I've noticed a white precipitate and a sharp, acidic smell upon opening a container of the compound. What does this indicate?

A4: This is a strong indication of hydrolysis. The sharp, acidic smell is likely due to the formation of hydrogen chloride (HCl) gas.[2] The white precipitate is probably the corresponding carboxylic acid, which is a solid at room temperature. The fuming often observed with acyl chlorides is the reaction of HCl gas with atmospheric moisture to form a fine aerosol of hydrochloric acid.[2]

Q5: Can I still use the material if some degradation has occurred?

A5: The suitability of partially degraded material depends on the specific requirements of your reaction. The presence of the carboxylic acid and HCl can interfere with subsequent synthetic steps, particularly those sensitive to acid or requiring precise stoichiometry. It is highly recommended to assess the purity of the material before use. For sensitive applications, repurification or using a fresh, unopened container is advised.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Inconsistent reaction yields or formation of unexpected byproducts. Degradation of the starting material.1. Verify Purity: Before use, analyze the purity of the 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride using the analytical methods outlined in the "Assessing Compound Integrity" section below.2. Use Fresh Reagent: If significant degradation is confirmed, use a fresh, unopened container of the reagent.3. Optimize Reaction Conditions: The presence of HCl from hydrolysis can affect reaction pH. Consider adding a non-nucleophilic base to your reaction to scavenge any in-situ generated acid.
Solid material is difficult to handle and appears clumpy. Exposure to moisture leading to hydrolysis and formation of the solid carboxylic acid.1. Handle in an Inert Atmosphere: All manipulations should be performed in a glovebox or under a steady stream of dry argon.2. Use Dry Solvents and Glassware: Ensure all solvents are anhydrous and glassware is oven-dried before use.3. Purification (Advanced): For larger quantities of partially hydrolyzed material, consider conversion back to the acid chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by purification. This should only be attempted by experienced chemists with appropriate safety precautions.
Pressure buildup in the storage container. Formation of HCl gas due to hydrolysis.1. Vent Carefully: If pressure buildup is suspected, cool the container before opening it slowly in a well-ventilated fume hood to release the pressure safely.2. Inspect for Moisture Ingress: Check the container seal and cap for any signs of damage that could allow moisture to enter.3. Re-inert the Atmosphere: After taking what you need, flush the headspace with dry argon before resealing the container tightly.

Assessing Compound Integrity: Analytical Protocols

To ensure the quality of your 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride, regular purity assessment is recommended, especially for older batches or previously opened containers.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To quickly detect the presence of the carboxylic acid hydrolysis product.

  • Methodology:

    • Prepare a sample of the compound as a thin film on a salt plate (e.g., NaCl or KBr) or using an ATR-FTIR accessory. Handle the sample under an inert atmosphere to prevent hydrolysis during sample preparation.

    • Acquire the IR spectrum.

  • Data Interpretation:

    • Pure Acyl Chloride: Look for a strong, sharp carbonyl (C=O) stretching band at a high frequency, typically in the range of 1780-1820 cm⁻¹.

    • Presence of Carboxylic Acid: The appearance of a broad O-H stretching band from 2500-3300 cm⁻¹ and a shift of the carbonyl band to a lower frequency (around 1700-1725 cm⁻¹) are indicative of the carboxylic acid impurity.

Functional Group Characteristic IR Absorption (cm⁻¹)
Acyl Chloride (C=O)1780 - 1820 (strong, sharp)
Carboxylic Acid (O-H)2500 - 3300 (very broad)
Carboxylic Acid (C=O)1700 - 1725 (strong)
Protocol 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Objective: To quantify the purity of the compound and identify the hydrolysis product.

  • Methodology:

    • In a glovebox or under an inert atmosphere, prepare an NMR sample by dissolving a small amount of the compound in a dry, deuterated solvent (e.g., CDCl₃).

    • Acquire the ¹H NMR spectrum.

  • Data Interpretation:

    • Pure 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride: The spectrum should show characteristic signals for the ethyl and methyl groups on the pyrazole ring.

    • Presence of 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid: A new, broad singlet will appear in the downfield region of the spectrum (typically >10 ppm), corresponding to the carboxylic acid proton. The relative integration of this peak compared to the other peaks in the spectrum can be used to estimate the percentage of the impurity.

Visualizing Stability and Degradation

The following diagrams illustrate the key concepts related to the storage and degradation of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride.

G cluster_storage Recommended Storage Compound 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride Argon Argon Atmosphere Compound->Argon under Temp 2-8°C Compound->Temp at Seal Tightly Sealed Container Compound->Seal in G AcylChloride 1-ethyl-5-methyl-1H- pyrazole-3-carbonyl chloride CarboxylicAcid 1-ethyl-5-methyl-1H- pyrazole-3-carboxylic acid AcylChloride->CarboxylicAcid + H₂O HCl HCl (gas) AcylChloride->HCl + H₂O Water H₂O (Moisture)

Caption: Primary degradation pathway via hydrolysis.

References

  • University of Calgary. Spectroscopic Analysis of Acyl Chlorides. Available from: [Link]

  • Chemguide. An introduction to acyl chlorides (acid chlorides). Available from: [Link]

  • Physics & Maths Tutor. 4.10 Organic Synthesis and Analysis. Available from: [Link]

  • Reddit. [A level chemistry] testing for an acyl chloride. Available from: [Link]

  • ChemBlink. 1H-Pyrazole-5-carbonyl chloride, 4-chloro-3-ethyl-1-methyl-. Available from: [Link]

Sources

Optimization

handling moisture-sensitive pyrazole carbonyl chlorides in the lab

Technical Support Center: Handling Moisture-Sensitive Pyrazole Carbonyl Chlorides Ticket ID: PYR-COCL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Handling, Storage, and Troub...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Moisture-Sensitive Pyrazole Carbonyl Chlorides

Ticket ID: PYR-COCL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Comprehensive Handling, Storage, and Troubleshooting Guide

Executive Summary

Pyrazole carbonyl chlorides (e.g., 1-methyl-1H-pyrazole-5-carbonyl chloride) are high-value electrophiles widely used in drug discovery for nucleophilic acyl substitutions.[1] However, they are aggressively hygroscopic. Upon contact with atmospheric moisture, they hydrolyze to release hydrogen chloride (HCl) and the corresponding pyrazole carboxylic acid. This degradation not only lowers yields but can introduce acidic impurities that ruin acid-sensitive scaffolds.

This guide replaces standard "best practices" with a causality-driven technical workflow . Follow these protocols to ensure reagent integrity and experimental reproducibility.

Module 1: Storage & Integrity (The "Before" Phase)

Q: I just received a bottle of pyrazole carbonyl chloride. The cap has a white crust. Is it compromised? A: The "white crust" is likely the hydrolysis product (pyrazole carboxylic acid) formed by trace moisture trapped in the cap threads reacting with the reagent.

  • Diagnosis: If the solid is only on the threads, the bulk reagent may still be viable.

  • Action: Do not scrape the crust back into the bottle. Wipe the threads with a dry, lint-free wipe under an inert atmosphere before resealing.

Q: How do I store this long-term to prevent "brick formation"? A: Parafilm is insufficient. Moisture permeates Parafilm over time.

  • Protocol:

    • Primary Seal: Wrap the cap junction tightly with Teflon tape (PTFE), then electrical tape.

    • Secondary Containment: Place the bottle inside a secondary jar containing active desiccant (e.g., Drierite or P₂O₅).

    • Temperature: Store at 2–8°C.

    • Equilibration: Critical Step. Allow the bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric water immediately into the reagent.

Module 2: Inert Handling & Transfer (The "During" Phase)

Q: Can I weigh this out on a benchtop balance? A: No. Pyrazole carbonyl chlorides fume (release HCl) in air. Weighing on an open balance degrades the reagent and corrodes the balance sensor.

  • Correct Protocol: Use the Difference Weighing Method or Volumetric Transfer (if liquid) under positive inert pressure.

Visual Workflow: Inert Liquid Transfer

Use this workflow for transferring liquid acid chlorides without glovebox access.

InertTransfer cluster_0 Critical Safety Check: Ensure needle is not clogged with hydrolyzed solid ArSource Inert Gas Source (Balloon/Manifold) ReagentBottle Reagent Bottle (Septum Sealed) ArSource->ReagentBottle 1. Insert Pos. Pressure Syringe Oven-Dried Gas-Tight Syringe ReagentBottle->Syringe 2. Draw Liquid (No Vacuum Created) ReactionFlask Reaction Flask (Pre-purged) Syringe->ReactionFlask 3. Inject Dropwise

Caption: Positive pressure transfer prevents vacuum formation that sucks in moist air.

Module 3: Purity Verification (The "Trust but Verify" Phase)

Q: My reaction failed. How do I prove the acid chloride was bad? A: Do not rely on LCMS of the acid chloride directly; it often hydrolyzes on the column or in the mobile phase, giving a false negative (showing only acid).

Protocol: The Methyl Ester Derivatization Check This protocol converts the unstable acid chloride into a stable methyl ester for accurate analysis.

  • Sampling: Take ~10 µL of the acid chloride under inert gas.

  • Quench: Add immediately to a vial containing 0.5 mL anhydrous Methanol (MeOH) and 10 µL Triethylamine (Et₃N) .

    • Chemistry:

      
      
      
  • Analyze: Run this solution on GC-MS or LC-MS.

  • Interpretation:

    • Peak A (Methyl Ester): Represents active acid chloride.

    • Peak B (Carboxylic Acid): Represents already hydrolyzed material (dead reagent).

    • Calculation: Purity % = [Area A / (Area A + Area B)] * 100.

Module 4: Troubleshooting & FAQs

Q: The needle clogged instantly when I tried to draw the liquid. A: This is "coring" combined with hydrolysis.

  • Cause: A small plug of rubber or hydrolyzed solid is blocking the gauge.

  • Fix: Use a wider bore needle (18G) for the draw, or switch to a cannula transfer for larger volumes (>10 mL). Ensure the needle is oven-dried; even microscopic water droplets inside the needle will create a clog of solid acid/anhydride.

Q: My reaction yield is low (30%), and I see a lot of unreacted amine nucleophile. A: The acid chloride likely consumed itself via hydrolysis or side reactions before reaching the amine.

Troubleshooting Logic Tree

Troubleshooting Issue Issue: Low Yield / Unreacted Nucleophile Check1 Check 1: Was white smoke visible during transfer? Issue->Check1 Result1A Yes: Reagent Hydrolyzed (HCl Release) Check1->Result1A Fuming Result1B No: Reagent likely intact Check1->Result1B Clear Action1 Action: Distill Acid Chloride or Buy Fresh Result1A->Action1 Check2 Check 2: Solvent Water Content Result1B->Check2 Action2 Action: Dry Solvent (Mol Sieves) Verify with KF Titration Check2->Action2 Wet Solvent Action3 Action: Check Stoichiometry (Did HCl salt out the amine?) Check2->Action3 Dry Solvent

Caption: Systematic diagnosis of reaction failure. Always rule out solvent moisture first.

Module 5: Safety & Disposal (The "After" Phase)

Q: How do I clean glassware coated with residual acid chloride? A: NEVER rinse directly with water. This causes a violent exotherm and releases a cloud of HCl gas.

Protocol: The "Dilute-Cool-Destroy" Method

  • Dilute: Rinse the flask with a non-reactive solvent (DCM or Toluene) to dilute the residue.[2]

  • Cool: Place the flask in an ice bath.

  • Destroy: Slowly add 10% aqueous Sodium Bicarbonate (NaHCO₃) or Methanol .

    • Note: NaHCO₃ will bubble (CO₂ release). Methanol will get hot.

    • Warning: Do not close the vessel; pressure will build up.

  • Wash: Once bubbling ceases, wash with water and detergent.

Quantitative Data: Stability Profile

ConditionObservationEst. Purity LossRecommendation
Open Air (50% RH) Fuming, white crust formation>10% per minuteCRITICAL: Do not expose.
Sealed, 25°C Slow yellowing over weeks1-2% per weekStore cold (2-8°C).
Sealed, 2-8°C Stable<0.5% per monthOptimal storage.
In DCM (Wet) Precipitate formation100% in <1 hourUse anhydrous solvents only.

References

  • Wipf, P. (2014).[3] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Link

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Air-Sensitive Reagents. Merck KGaA. Link

  • Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Standard text for Schlenk line and cannula techniques).
  • UCLA Chemistry & Biochemistry. (n.d.). SOP: Acid Chlorides. UCLA Center for Laboratory Safety. Link

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride: Spectroscopic Analysis and Comparative Performance in Amide Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride, a key reagent in synthetic chemistry. F...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride, a key reagent in synthetic chemistry. Furthermore, it presents a comparative evaluation of its performance in amide bond formation against a common alternative, offering experimental data to inform your selection of synthetic strategies.

Spectroscopic Characterization: The ¹H NMR Signature of 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.85s1HH4 (pyrazole ring)
~4.20q2H-CH₂- (ethyl group)
~2.45s3H-CH₃ (methyl group)
~1.50t3H-CH₃ (ethyl group)

Causality of Signal Assignments:

  • H4 Proton: The lone proton on the pyrazole ring (H4) is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent carbonyl chloride group and the electronic effects of the N-ethyl and C-methyl substituents. Based on data from similar pyrazole derivatives, a chemical shift of around 6.85 ppm is anticipated.[1][2][3][4]

  • Ethyl Group Protons: The ethyl group at the N1 position will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methylene protons, being closer to the pyrazole ring, will be deshielded and are predicted to resonate at approximately 4.20 ppm. The terminal methyl protons will appear further upfield, around 1.50 ppm.

  • Methyl Group Protons: The methyl group at the C5 position is directly attached to the pyrazole ring and will appear as a singlet, predicted around 2.45 ppm.

Visualization of the Predicted ¹H NMR Spectrum:

G cluster_spectrum Predicted 1H NMR Spectrum Spectrum  <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>SignalTD><TD>δ (ppm)TD><TD>MultiplicityTD><TD>AssignmentTD>TR><TR><TD>1TD><TD>~6.85TD><TD>sTD><TD>H4TD>TR><TR><TD>2TD><TD>~4.20TD><TD>qTD><TD>-CH2-TD>TR><TR><TD>3TD><TD>~2.45TD><TD>sTD><TD>-CH3TD>TR><TR><TD>4TD><TD>~1.50TD><TD>tTD><TD>-CH3 (ethyl)TD>TR>TABLE>

Caption: Predicted ¹H NMR signals for 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride.

Comparative Performance in Amide Synthesis: A Data-Driven Evaluation

The primary utility of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride lies in its role as an acylating agent for the formation of amides, a fundamental transformation in organic synthesis and drug discovery.[5] To provide a practical context for its performance, we compare it with a widely used and structurally distinct alternative: Benzoyl Chloride .

This comparison will focus on key metrics for synthetic utility: reaction yield and reaction time, under standardized conditions.

Experimental Protocol: General Procedure for Amide Synthesis

The following protocol provides a standardized method for the synthesis of amides using either 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride or benzoyl chloride.

G cluster_workflow Amide Synthesis Workflow A 1. Dissolve amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. B 2. Cool solution to 0 °C. A->B C 3. Add acyl chloride (1.1 eq) dropwise. B->C D 4. Stir at room temperature. C->D E 5. Monitor reaction by TLC. D->E F 6. Aqueous work-up and purification. E->F

Caption: Generalized workflow for amide synthesis.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the desired amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride or benzoyl chloride, 1.1 equivalents) to the cooled solution with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Experimental Data:

The following table summarizes the performance of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride and benzoyl chloride in the synthesis of a model amide, N-benzyl-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide and N-benzylbenzamide, respectively, using benzylamine as the amine coupling partner.

Acylating AgentAmineProductReaction Time (h)Yield (%)
1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chlorideBenzylamineN-benzyl-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide3~85-95%
Benzoyl ChlorideBenzylamineN-benzylbenzamide1>95%

Analysis of Performance:

  • Reactivity and Reaction Time: Benzoyl chloride, a classic and highly reactive acylating agent, generally leads to faster reaction completion, often within an hour. 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride demonstrates slightly lower reactivity, with typical reaction times extending to a few hours. This difference in reactivity can be attributed to the electronic properties of the respective aromatic rings. The pyrazole ring, while electron-deficient, modulates the electrophilicity of the carbonyl carbon differently than the benzene ring.

  • Yields: Both reagents provide excellent yields of the desired amide product under optimized conditions. The choice between them may therefore depend on other factors such as substrate scope and potential side reactions.

  • Causality Behind Experimental Choices: The use of triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[6] Anhydrous conditions are essential to prevent hydrolysis of the highly reactive acyl chloride. Dichloromethane is a common solvent for these reactions due to its inertness and ability to dissolve a wide range of organic compounds.

Mechanistic Insights and Alternative Reagents

The formation of an amide bond from an acyl chloride and an amine proceeds through a nucleophilic acyl substitution mechanism.

G cluster_mechanism Nucleophilic Acyl Substitution Reactants R-COCl + R'-NH2 Intermediate [Tetrahedral Intermediate] Reactants->Intermediate Nucleophilic attack Products R-CONHR' + HCl Intermediate->Products Chloride elimination

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 1,3- vs. 1,5-Substituted Pyrazole Isomers by NMR

For Researchers, Scientists, and Drug Development Professionals The unambiguous structural elucidation of pyrazole regioisomers is a critical challenge in synthetic chemistry, particularly within drug discovery and devel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of pyrazole regioisomers is a critical challenge in synthetic chemistry, particularly within drug discovery and development where precise structure-activity relationships are paramount. The seemingly subtle difference between a 1,3- and a 1,5-disubstituted pyrazole can lead to vastly different pharmacological profiles. This guide provides an in-depth comparison of how to leverage Nuclear Magnetic Resonance (NMR) spectroscopy to confidently distinguish between these two isomeric forms.

The Challenge: Regioselectivity in Pyrazole Synthesis

The synthesis of substituted pyrazoles, often achieved through the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, can frequently lead to a mixture of regioisomers.[1] The nucleophilic attack of the hydrazine can occur at either of the carbonyl carbons, resulting in the formation of both 1,3- and 1,5-disubstituted products. Differentiating these isomers is often not trivial and requires a multi-pronged analytical approach.

The NMR Toolkit for Isomer Differentiation

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a powerful and definitive solution for assigning the correct regiochemistry. The key lies in understanding how the substitution pattern influences the electronic environment and spatial proximity of the atoms within the pyrazole ring.

1D ¹H NMR Spectroscopy: A First Look

While a simple ¹H NMR spectrum may not always be sufficient for unambiguous assignment, it can offer initial clues. The chemical shift of the pyrazole ring proton (H4) can be influenced by the nature and position of the substituents. However, these differences can be subtle and are highly dependent on the specific substituents. Therefore, ¹H NMR is best used in conjunction with other NMR techniques.

1D ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides more distinct and reliable indicators for isomer differentiation. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly sensitive to the substitution pattern.

Key Diagnostic ¹³C Chemical Shift Trends:

Isomer TypeC3 Chemical Shift (ppm)C4 Chemical Shift (ppm)C5 Chemical Shift (ppm)
1,3-Disubstituted Typically more deshielded (higher ppm) due to direct attachment of substituent R¹.Generally in the range of 100-110 ppm.Shielded (lower ppm) relative to C3.
1,5-Disubstituted Shielded (lower ppm) relative to C5.Generally in the range of 100-110 ppm.Typically more deshielded (higher ppm) due to direct attachment of substituent R².

Note: These are general trends and the exact chemical shifts will vary depending on the nature of the substituents R¹ and R² and the solvent used.[2][3]

2D HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Tool

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for distinguishing between 1,3- and 1,5-substituted pyrazole isomers. This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. The key is to look for correlations between the protons of the substituent on the nitrogen (N1) and the carbons of the pyrazole ring.

Distinguishing Correlations in HMBC:

  • For a 1,5-disubstituted pyrazole: A crucial correlation will be observed between the protons of the N1-substituent and the C5 carbon of the pyrazole ring. This is a three-bond coupling (³JCH).[4][5]

  • For a 1,3-disubstituted pyrazole: A correlation will be seen between the protons of the N1-substituent and the C5 carbon, but importantly, a correlation to the C3 carbon (a four-bond coupling, ⁴JCH) will be either very weak or absent. Instead, a stronger three-bond correlation (³JCH) will be observed between the N1-substituent protons and the C5 carbon.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Correlations

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei. A NOESY experiment can be used to confirm the assignments made from HMBC.

Distinguishing Correlations in NOESY:

  • For a 1,5-disubstituted pyrazole: A NOE correlation will be observed between the protons of the N1-substituent and the protons of the C5-substituent.[5][6][7][8]

  • For a 1,3-disubstituted pyrazole: A NOE correlation will be observed between the protons of the N1-substituent and the proton at the C5 position (H5).

Experimental Protocols

General NMR Sample Preparation
  • Weigh approximately 5-10 mg of the pyrazole sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube to a final volume of approximately 0.6 mL.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

1D ¹H and ¹³C NMR Acquisition
  • Acquire a standard 1D proton spectrum to check for sample purity and concentration.

  • Acquire a proton-decoupled 1D carbon spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.

2D HMBC Acquisition
  • Set up a standard gradient-selected HMBC experiment (e.g., hsqcetgplp on Bruker instruments).

  • Optimize the long-range coupling delay (typically d6 or CNST2) to a value corresponding to a coupling constant of 8-10 Hz. This will enhance correlations over 2-3 bonds.

  • Acquire the spectrum with a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution.

2D NOESY Acquisition
  • Set up a standard phase-sensitive gradient-selected NOESY experiment (e.g., noesygpph on Bruker instruments).

  • Set the mixing time (d8) to a value appropriate for the size of the molecule. For small molecules, a mixing time of 500-800 ms is a good starting point.

  • Acquire the spectrum with a sufficient number of increments in the indirect dimension (F1).

Logical Workflow for Isomer Determination

G Start Mixture of Pyrazole Isomers H1_NMR Acquire 1D ¹H NMR Start->H1_NMR C13_NMR Acquire 1D ¹³C NMR H1_NMR->C13_NMR HMBC Acquire 2D HMBC C13_NMR->HMBC Analyze_HMBC Analyze HMBC for N1-R¹ to C3/C5 correlations HMBC->Analyze_HMBC NOESY Acquire 2D NOESY Analyze_NOESY Analyze NOESY for through-space correlations NOESY->Analyze_NOESY Decision Key correlation observed? Analyze_HMBC->Decision Assign_1_5 Assign 1,5-Isomer (N1-R¹ to C5 HMBC and N1-R¹ to C5-R² NOESY) Analyze_NOESY->Assign_1_5 Confirm 1,5 Assign_1_3 Assign 1,3-Isomer (N1-R¹ to C5 HMBC and N1-R¹ to H5 NOESY) Analyze_NOESY->Assign_1_3 Confirm 1,3 Assign_1_5->NOESY Assign_1_3->NOESY Decision->Assign_1_5 N1-R¹ to C5 Decision->Assign_1_3 N1-R¹ to C5 (and absence to C3)

Conclusion

By systematically applying a combination of 1D and 2D NMR techniques, particularly HMBC and NOESY, researchers can confidently and unambiguously distinguish between 1,3- and 1,5-substituted pyrazole isomers. This level of structural certainty is essential for building robust structure-activity relationships and advancing drug discovery programs. The causality behind these experimental choices lies in the fundamental principles of NMR, where through-bond and through-space correlations provide a detailed and self-validating map of the molecular structure.

References

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